Carboxy Gliclazide-d4 is a deuterated derivative of Gliclazide, a medication primarily used in the management of type 2 diabetes mellitus. The incorporation of deuterium into the molecular structure enhances its stability and provides valuable insights during pharmacokinetic studies. This compound is classified under sulfonylureas, which are known for their ability to stimulate insulin secretion from pancreatic beta cells.
Carboxy Gliclazide-d4 is synthesized from Gliclazide, which is derived from the natural product, 2-phenyl-1,2-thiazolidine-4-carboxylic acid. The synthesis involves deuterated reagents or solvents to introduce deuterium into the molecule, aiding in various scientific applications.
The synthesis of Carboxy Gliclazide-d4 typically involves several key steps:
The process often employs methods such as:
Carboxy Gliclazide-d4 retains the core structure of Gliclazide with modifications to accommodate deuterium atoms. The incorporation of deuterium enhances the compound's stability and alters its mass, allowing for more precise tracking in metabolic studies.
Carboxy Gliclazide-d4 can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
Carboxy Gliclazide-d4 functions similarly to its parent compound by targeting the β cell sulfonylurea receptor (SUR1) in pancreatic cells. This interaction leads to the closure of ATP-sensitive potassium channels, promoting depolarization and subsequent insulin secretion.
The pharmacological effects include:
Carboxy Gliclazide-d4 has significant applications in scientific research:
Carboxy Gliclazide-d4 is a deuterium-labeled isotopologue of Carboxy Gliclazide, a primary metabolite of the sulfonylurea antidiabetic drug gliclazide. This compound features selective replacement of four hydrogen atoms with deuterium (²H or D) at specific molecular positions, creating a stable isotope-labeled analog with the chemical formula C₁₅H₁₅D₄N₃O₅S and a molecular weight of 357.42 g/mol [2] . The structural backbone comprises:
Table 1: Structural and Chemical Identifier Data for Carboxy Gliclazide-d4
Property | Value | Source |
---|---|---|
CAS Registry Number | 1346602-90-1 | [2] |
Molecular Formula | C₁₅H₁₅D₄N₃O₅S | [2] |
Molecular Weight | 357.42 g/mol | |
Parent Compound (Non-D) | Carboxy Gliclazide | [1] |
Isotopic Purity | ≥99% (typical commercial standard) | [6] |
This isotopic modification preserves the core pharmacodynamics of the parent molecule while altering physicochemical traits such as bond dissociation energy (C–D vs. C–H) and metabolic stability [10].
Deuterium labeling, exemplified by Carboxy Gliclazide-d4, serves as a pivotal tool in drug discovery and development by enabling precise tracing of drug metabolism and disposition:
Table 2: Research Applications Enabled by Deuterium Labeling in Carboxy Gliclazide-d4
Application | Mechanistic Basis | Research Outcome |
---|---|---|
Metabolic Profiling | Isotopic fractionation during CYP-mediated oxidation | Identification of major/non-major metabolites |
Absolute Bioavailability | IV/oral co-dosing with deuterated tracer | Calculation of first-pass extraction |
Drug-Drug Interaction | Competition studies with co-administered drugs | CYP2C9 inhibition/induction potential |
Tissue Distribution | Isotope-enriched tissue imaging (MALDI-MS) | Quantification of metabolite accumulation |
The use of deuterated tracers adheres to ethical and regulatory advantages by avoiding radiolabeled compounds while delivering comparable analytical sensitivity [6].
Deuterium engineering in sulfonylurea compounds like Carboxy Gliclazide-d4 exploits kinetic isotope effects (KIEs) to modulate pharmacological behavior, addressing key limitations of antidiabetic drugs:
Table 3: Impact of Deuterium Substitution on Sulfonylurea Drug Properties
Property | Non-Deuterated Sulfonylureas | Deuterated Analogs | Significance |
---|---|---|---|
Metabolic Half-Life | Shorter (e.g., gliclazide t₁/₂ = 10–12 h) | Extended by KIE (↑ 1.2–1.8x) | Sustained pharmacodynamic effect |
Active Metabolite Exposure | Variable interpatient concentrations | Tracer-quantified formation kinetics | Personalized dosing optimization |
β-cell Selectivity | Moderate (glibenclamide: low selectivity) | Preserved with refined binding | Lower hypoglycemia risk |
Analytical Detection | Endogenous background interference | Distinct mass spectral signature | High-sensitivity bioanalysis |
The strategic deployment of Carboxy Gliclazide-d4 thus bridges medicinal chemistry and translational pharmacology, enabling mechanistic studies critical for next-generation sulfonylurea development [2] [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: